molecular formula C24H23NO2S B14756008 (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid

(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid

Cat. No.: B14756008
M. Wt: 389.5 g/mol
InChI Key: UUKJGZSUMOVVOS-VXKWHMMOSA-N
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Description

(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a tritylthio group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of fixed-bed reactors and multistage purification processes are common in large-scale production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tritylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Aldehydes: From reduction reactions.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

(2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: (2S,4S)-4-(Tritylthio)pyrrolidine-2-carboxylic acid is unique due to its combination of a chiral pyrrolidine ring, a tritylthio group, and a carboxylic acid group. This combination imparts specific reactivity and potential for diverse applications that are not shared by its simpler analogs.

Properties

Molecular Formula

C24H23NO2S

Molecular Weight

389.5 g/mol

IUPAC Name

(2S,4S)-4-tritylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H23NO2S/c26-23(27)22-16-21(17-25-22)28-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,26,27)/t21-,22-/m0/s1

InChI Key

UUKJGZSUMOVVOS-VXKWHMMOSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(CNC1C(=O)O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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